molecular formula C16H23Cl2NO3 B6009385 ethyl 1-[2-(2-chlorophenoxy)ethyl]piperidine-3-carboxylate hydrochloride

ethyl 1-[2-(2-chlorophenoxy)ethyl]piperidine-3-carboxylate hydrochloride

Cat. No.: B6009385
M. Wt: 348.3 g/mol
InChI Key: BUPXXVYRGNUFOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-[2-(2-chlorophenoxy)ethyl]piperidine-3-carboxylate hydrochloride, also known as JNJ-5207852, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Ethyl 1-[2-(2-chlorophenoxy)ethyl]piperidine-3-carboxylate hydrochloride has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant effects in animal models. Moreover, it has been found to be effective in treating neuropathic pain, anxiety, and depression in preclinical studies.

Mechanism of Action

The mechanism of action of ethyl 1-[2-(2-chlorophenoxy)ethyl]piperidine-3-carboxylate hydrochloride is not fully understood. However, it is believed to act as a selective antagonist of the adenosine A2A receptor, which plays a crucial role in the regulation of various physiological processes, including inflammation, pain, and mood.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and increase the levels of anti-inflammatory cytokines, such as IL-10. Moreover, it has been shown to modulate the activity of various neurotransmitter systems, including the dopaminergic, serotonergic, and noradrenergic systems.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ethyl 1-[2-(2-chlorophenoxy)ethyl]piperidine-3-carboxylate hydrochloride in lab experiments is its high selectivity and specificity towards the adenosine A2A receptor. This allows for more accurate and reliable results when studying the effects of this compound on various physiological processes. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in some experiments.

Future Directions

There are several future directions for the research on ethyl 1-[2-(2-chlorophenoxy)ethyl]piperidine-3-carboxylate hydrochloride. One of the potential applications of this compound is in the treatment of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease, which are associated with the dysfunction of the adenosine A2A receptor. Moreover, further studies are needed to investigate the long-term effects of this compound on various physiological processes and to determine its safety and efficacy in humans.
Conclusion
In conclusion, this compound is a promising compound with potential therapeutic applications in various diseases. Its high selectivity and specificity towards the adenosine A2A receptor make it a valuable tool for studying the effects of this receptor on various physiological processes. However, further studies are needed to fully understand its mechanism of action and to determine its safety and efficacy in humans.

Synthesis Methods

The synthesis of ethyl 1-[2-(2-chlorophenoxy)ethyl]piperidine-3-carboxylate hydrochloride involves the reaction of 1-(2-chlorophenoxy)propan-2-ol with piperidine-3-carboxylic acid in the presence of 1,1'-carbonyldiimidazole and triethylamine. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt form of the compound.

Properties

IUPAC Name

ethyl 1-[2-(2-chlorophenoxy)ethyl]piperidine-3-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClNO3.ClH/c1-2-20-16(19)13-6-5-9-18(12-13)10-11-21-15-8-4-3-7-14(15)17;/h3-4,7-8,13H,2,5-6,9-12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUPXXVYRGNUFOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)CCOC2=CC=CC=C2Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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